molecular formula C24H34N4O B2441448 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide CAS No. 946218-44-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide

Cat. No.: B2441448
CAS No.: 946218-44-6
M. Wt: 394.563
InChI Key: BJJZYNWITXHWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C24H34N4O and its molecular weight is 394.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-4-8-24(29)25-19-23(20-11-13-21(14-12-20)26(2)3)28-17-15-27(16-18-28)22-9-6-5-7-10-22/h5-7,9-14,23H,4,8,15-19H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJZYNWITXHWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H36N4OC_{29}H_{36}N_{4}O. The compound features a dimethylamino group, a phenylpiperazine moiety, and a butyramide structure, which are significant for its biological activity. These structural components suggest potential interactions with various receptors in the central nervous system (CNS), particularly those involved in mood regulation and neurological disorders.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The presence of the piperazine ring is crucial as it is known to modulate neurotransmitter release, influencing conditions such as depression, anxiety, and psychosis.

Studies suggest that this compound may function as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which are essential in pain management and neuropsychiatric disorders .

Anticonvulsant Properties

Preliminary studies have explored the anticonvulsant properties of compounds with similar structures. The interaction with neurotransmitter systems could lead to significant effects on mood, cognition, and seizure activity, suggesting potential applications in treating epilepsy .

Pharmacological Applications

The pharmacological profile of this compound indicates potential use in:

  • Antidepressant therapies : By modulating serotonin levels.
  • Analgesic treatments : Through interaction with opioid receptors.
  • Neurological disorder management : Targeting dopamine pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds. For instance:

StudyFindings
Study 1Investigated the effects on serotonin transporter (SERT) activity using fluorescent substrates; showed enhanced uptake in HEK293 cells expressing SERT .
Study 2Evaluated the dual-targeting ability of similar compounds on mu-opioid and dopamine D3 receptors; demonstrated significant modulation of neurotransmitter release .
Study 3Assessed anticonvulsant properties through animal models; indicated promise for treatment in seizure disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide, and how can reaction yields be maximized?

  • Methodology : Multi-step organic synthesis is typically required, involving condensation reactions between intermediates such as dimethylamino-substituted phenyl derivatives and piperazine-containing precursors. Key steps include:

  • Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) for isolating intermediates .
  • Structural Confirmation : NMR spectroscopy (¹H and ¹³C) to verify the ethyl linkage and aromatic substituent geometry .
  • Yield Optimization : Use of anhydrous conditions (Schlenk techniques) to minimize side reactions and improve purity .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for dimethylamino protons (~2.8–3.2 ppm) and piperazine ring protons (~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and rule out impurities .
  • X-ray Crystallography : For crystalline derivatives, use single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities for this compound?

  • Approach :

  • Comparative Assays : Perform parallel radioligand binding assays (e.g., dopamine D2/D3 receptors) under standardized buffer conditions (pH 7.4, 37°C) to eliminate variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic clashes in conflicting data .
  • Metabolite Screening : LC-MS/MS analysis to rule out interference from degradation products during assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or dimethylamino groups to assess effects on receptor selectivity .
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using training sets of analogs to identify critical electrostatic/hydrophobic regions .
  • In Vivo Validation : Test top candidates in rodent models for pharmacokinetic parameters (e.g., brain penetration via BBB permeability assays) .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

  • Tools and Workflow :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-methyl groups) for oxidative metabolism .
  • MD Simulations : Run molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in aqueous/lipid bilayers .
  • DMPK Profiling : Combine in silico predictions with in vitro hepatocyte clearance assays to refine models .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Resolution Steps :

  • Cell Line Authentication : Verify cell line origins (e.g., STR profiling) to rule out cross-contamination .
  • Dose-Response Refinement : Use narrower concentration ranges (e.g., 1 nM–10 µM) and longer incubation periods (72 hrs) to capture EC₅₀ shifts .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways affected by the compound .

Q. What strategies mitigate batch-to-batch variability in synthesized batches of this compound?

  • Quality Control Protocols :

  • In-Process Monitoring : Track reaction progress via TLC/HPLC at each synthetic step .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify unstable intermediates requiring lyophilization .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles with biological activity outliers .

Structural and Functional Insights

Q. What role does the piperazine moiety play in the compound’s pharmacokinetic profile?

  • Key Findings :

  • Solubility Enhancement : The basic piperazine nitrogen improves aqueous solubility at physiological pH .
  • Receptor Interaction : Piperazine acts as a conformational "hinge," enabling interactions with hydrophobic pockets in G protein-coupled receptors (GPCRs) .
  • Metabolic Resistance : Methylation of the piperazine ring (e.g., 4-methylpiperazine) reduces CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.